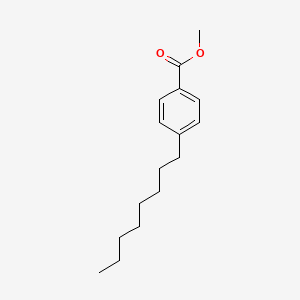

Methyl 4-octylbenzoate

描述

Contextualizing Methyl 4-Octylbenzoate within Benzoate (B1203000) Ester Research

This compound is a specific alkyl benzoate ester, a derivative of benzoic acid. Benzoate esters are characterized by a benzene (B151609) ring attached to a carboxyl group, which is then bonded to an alkyl or aryl group via an ester linkage. The identity of this alkyl or aryl group significantly influences the physical and chemical properties of the ester.

This compound, with its methyl ester group and an octyl chain at the para position of the benzene ring, is a member of a large family of compounds studied for their unique properties. Research into benzoate esters is extensive, with investigations into compounds like methyl benzoate, ethyl benzoate, and C12-15 alkyl benzoates revealing a wide array of applications. chemicalbook.comtiiips.com For instance, simpler esters like ethyl benzoate are used in fine chemicals and food flavorings, while longer-chain alkyl benzoates are valued in the cosmetic industry as emollients and texture enhancers. chemicalbook.comtiiips.comatamanchemicals.com

This compound, with its combination of a short methyl ester and a longer octyl chain, is of interest in specialized areas of research, including the synthesis of liquid crystals and as a model compound for studying the influence of alkyl chain length on the properties of benzoate esters. mdpi.commdpi.com Its structure allows for a balance of aromatic and aliphatic characteristics, making it a valuable subject for scientific inquiry.

Overview of Strategic Importance in Contemporary Chemical Science

Alkyl benzoates, as a class, hold considerable strategic importance in contemporary chemical science due to their versatile applications. chemicalbook.comresearchgate.net They serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net Their utility as solvents, plasticizers, and fragrance components is well-established in various industries. tiiips.comatamanchemicals.com

The specific substitution pattern of this compound, with the octyl group in the para position, makes it a precursor or a component in the synthesis of materials with specific physical properties. The long alkyl chain introduces a degree of hydrophobicity and can influence intermolecular interactions, which is particularly relevant in the field of liquid crystals. mdpi.comdtic.mil The study of such molecules contributes to the development of new materials with tailored properties for advanced applications, such as in liquid crystal displays (LCDs). mdpi.com

Furthermore, research into the synthesis and properties of specific benzoate esters like this compound helps to expand the toolbox of synthetic chemists, providing new building blocks and a deeper understanding of structure-property relationships.

Evolution of Research Trajectories in Benzoate Ester Synthesis and Applications

The synthesis of benzoate esters has evolved significantly over time. The classical method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netuwlax.edu While effective, this method has drawbacks related to the corrosive nature of the catalyst and the generation of acidic waste. researchgate.net

Modern research has focused on developing more environmentally benign and efficient synthetic methods. This includes the use of solid acid catalysts, which are often reusable and produce purer products. mdpi.com For example, a study reported the synthesis of this compound from 4-octylbenzoic acid and methanol (B129727) using N-bromosuccinimide (NBS) as a catalyst under mild conditions, achieving a good yield. mdpi.com Other innovative approaches include microwave-assisted synthesis, which can significantly reduce reaction times. uwlax.edu

The applications of benzoate esters have also expanded in scope. Initially used primarily as flavorings and fragrances, their utility now extends to high-tech materials and pharmaceuticals. chemicalbook.comresearchgate.net For instance, certain benzoate ester derivatives are being investigated as inhibitors for enzymes implicated in antibiotic resistance. acs.org The study of compounds like p-octylbenzoic acid, a precursor to this compound, has also been relevant in biochemical research related to metabolic processes. nih.govcymitquimica.com

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C16H24O2 | chemsynthesis.com |

| Molecular Weight | 248.365 g/mol | chemsynthesis.com |

| CAS Number | 54256-51-8 | chemsynthesis.com |

Synthesis of this compound

A documented synthesis of this compound involves the esterification of 4-octylbenzoic acid with methanol. mdpi.com The reaction is catalyzed by N-bromosuccinimide (NBS) and is carried out at 70°C for 20 hours. mdpi.com This method resulted in a 78% yield of the product as a yellow oil. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

methyl 4-octylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-2/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSKNAWLKUQLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068929 | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54256-51-8 | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54256-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 4 Octylbenzoate

Established Synthetic Routes to Methyl 4-Octylbenzoate

The most common and well-established method for synthesizing this compound is through the esterification of 4-octylbenzoic acid with methanol (B129727). This transformation can be achieved using various catalytic systems, each with its own set of advantages and mechanistic intricacies.

The direct esterification of 4-octylbenzoic acid with methanol, a type of Fischer esterification, is a reversible reaction that requires a catalyst to proceed at a reasonable rate. The general reaction is as follows:

Various catalysts have been employed to facilitate the esterification of 4-octylbenzoic acid, ranging from homogeneous to heterogeneous systems.

N-bromosuccinimide (NBS) Catalysis

N-bromosuccinimide (NBS) has been demonstrated as an efficient and selective metal-free catalyst for the direct esterification of carboxylic acids, including 4-octylbenzoic acid, with alcohols. rsc.orgnih.govresearchgate.net This method offers several advantages, such as mild reaction conditions, high yields, and tolerance to air and moisture. nih.govresearchgate.net A typical procedure involves heating a mixture of 4-octylbenzoic acid, methanol, and a catalytic amount of NBS. nih.gov

A study reported the synthesis of this compound using NBS as a catalyst. The reaction was carried out at 70°C for 20 hours, affording the product in a 78% yield. nih.gov The use of NBS as a catalyst avoids the need for strong mineral acids, which can sometimes lead to side reactions and corrosion issues.

Solid Acid Catalysis

Heterogeneous solid acid catalysts are an attractive alternative to traditional homogeneous acid catalysts like sulfuric acid due to their ease of separation, reusability, and reduced environmental impact. Various solid acids have been explored for the synthesis of methyl benzoates.

For instance, iron-supported zirconium/titanium solid acid catalysts have been developed and shown to be effective in the esterification of various benzoic acids with methanol. These catalysts are characterized by their strong acidity and stability, allowing for efficient conversion and catalyst recycling. While a specific example for 4-octylbenzoic acid is not detailed, the general applicability of these catalysts to a wide range of substituted benzoic acids suggests their potential for the synthesis of this compound.

The catalytic activity of these solid acids is attributed to the presence of Lewis and Brønsted acid sites on their surface, which activate the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by methanol.

Table 1: Comparison of Catalytic Methods for this compound Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

| N-bromosuccinimide | 70°C, 20 hours | 78 | Metal-free, mild conditions, air and moisture tolerant | Potential for side reactions if not controlled |

| Solid Acid (e.g., Fe/Zr/Ti) | Varies | Not specified for this substrate | Reusable, environmentally friendly, easy separation | May require higher temperatures or longer reaction times |

The mechanism of esterification depends on the catalyst employed.

Fischer Esterification (Acid-Catalyzed)

In the presence of a strong acid catalyst, the reaction follows the well-established Fischer esterification mechanism. The process begins with the protonation of the carbonyl oxygen of 4-octylbenzoic acid, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield this compound and regenerate the acid catalyst.

N-bromosuccinimide Catalysis

While the precise mechanism of NBS-catalyzed esterification is not definitively established for this specific reaction, it is believed to proceed through the activation of the carboxylic acid. One plausible pathway involves the reaction of NBS with the carboxylic acid to form an acyl hypobromite (B1234621) intermediate. This intermediate is highly reactive towards nucleophilic attack by methanol, leading to the formation of the ester and succinimide (B58015) as a byproduct. Another proposed mechanism suggests that NBS activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. google.com

While esterification is the most direct route, advanced synthetic strategies involving cross-coupling reactions can also be envisioned for the synthesis of this compound, particularly for constructing the C-C bond between the aromatic ring and the octyl group. These methods would typically involve coupling a pre-functionalized benzoic acid derivative with an octyl-containing organometallic reagent.

Suzuki Coupling

A plausible Suzuki coupling approach could involve the reaction of methyl 4-bromobenzoate (B14158574) with an octylboronic acid derivative in the presence of a palladium catalyst and a base. This reaction would form the carbon-carbon bond between the aromatic ring and the octyl chain.

Negishi Coupling

Similarly, a Negishi coupling could be employed by reacting methyl 4-iodobenzoate (B1621894) with an octylzinc halide, catalyzed by a palladium or nickel complex. organic-chemistry.org

Kumada Coupling

The Kumada coupling offers another alternative, where methyl 4-halobenzoate could be coupled with an octyl Grignard reagent using a palladium or nickel catalyst. organic-chemistry.org

These cross-coupling methods offer versatility in substrate scope but are generally more complex and require the synthesis of specific organometallic reagents, making them less direct than the esterification route for this particular target molecule.

Esterification Reactions of 4-Octylbenzoic Acid and Methanol

Functional Group Transformations Involving the Octyl Benzoate (B1203000) Moiety

Once this compound is synthesized, the octyl chain can be a site for further chemical modifications, allowing for the introduction of new functional groups and the creation of diverse derivatives.

The aliphatic octyl chain can undergo various transformations, with the benzylic position (the carbon atom attached to the benzene (B151609) ring) being particularly susceptible to certain reactions due to the stabilizing effect of the aromatic ring on reactive intermediates.

Benzylic Bromination

The benzylic hydrogens of the octyl chain are susceptible to free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or UV light. This reaction would selectively introduce a bromine atom at the benzylic position, yielding methyl 4-(1-bromooctyl)benzoate. This brominated derivative can then serve as a precursor for a variety of subsequent nucleophilic substitution reactions.

Benzylic Oxidation

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic position of the alkyl chain. libretexts.orglibretexts.org Under vigorous conditions, the entire octyl chain could be cleaved, leading to the formation of terephthalic acid derivatives. However, under controlled conditions, it might be possible to achieve partial oxidation to introduce a ketone or hydroxyl group at the benzylic position.

Table 2: Potential Alkyl Chain Modifications of this compound

| Reaction | Reagents | Expected Product |

| Benzylic Bromination | N-bromosuccinimide (NBS), radical initiator | Methyl 4-(1-bromooctyl)benzoate |

| Benzylic Oxidation | Potassium permanganate (KMnO₄) | Methyl 4-(1-oxooctyl)benzoate or further oxidation products |

Aromatic Ring Functionalizations

While direct esterification of 4-octylbenzoic acid is a common route, the synthesis of this compound can also be envisioned through the functionalization of a pre-existing aromatic ring. These methods build the 4-octylbenzoyl moiety from simpler benzene derivatives.

One plausible approach is the Friedel-Crafts acylation of octylbenzene (B124392). sigmaaldrich.cnyoutube.combeilstein-journals.org In this electrophilic aromatic substitution reaction, octylbenzene could be reacted with an acylating agent such as oxalyl chloride or phosgene (B1210022) to introduce a carboxyl group or its derivative at the para position, favored by the ortho-, para-directing nature of the alkyl group. Subsequent esterification with methanol would then yield the final product. The general mechanism involves the generation of an acylium ion, which then attacks the electron-rich benzene ring of octylbenzene. youtube.comyoutube.com

Another potential, though less direct, method is the Gattermann-Koch reaction or a related formylation reaction on octylbenzene. wikipedia.orgtestbook.comvedantu.combyjus.comunacademy.com This would introduce a formyl group (-CHO) at the para position. The resulting 4-octylbenzaldehyde (B1586120) could then be oxidized to 4-octylbenzoic acid, followed by esterification with methanol. The Gattermann-Koch reaction typically uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to generate the formyl cation electrophile. vedantu.combyjus.com

Modern cross-coupling reactions could also be employed. For instance, a Suzuki or Negishi coupling of a 4-methoxycarbonylphenyl boronic acid (or organozinc reagent) with an octyl halide in the presence of a palladium catalyst could theoretically form the carbon-carbon bond between the benzene ring and the octyl group, directly yielding this compound.

Ester Bond Manipulations

The formation of the ester linkage is a critical step in the synthesis of this compound. Beyond the direct esterification of the corresponding carboxylic acid, other manipulations of the ester bond can be utilized.

The most direct and widely used method is the Fischer-Speier esterification of 4-octylbenzoic acid with methanol. This acid-catalyzed reaction is an equilibrium process. uomustansiriyah.edu.iqtcu.edu To drive the reaction towards the product, a large excess of methanol is often used, or water is removed as it is formed. tcu.edu Common acid catalysts include sulfuric acid, hydrochloric acid, or solid acid catalysts. uomustansiriyah.edu.iqmdpi.com

A specific example of this is the esterification of 4-octylbenzoic acid with methanol using N-bromosuccinimide (NBS) as a catalyst. This method has been reported to give a 78% yield of this compound when the reaction is carried out at 70 °C for 20 hours.

Transesterification represents another viable pathway for ester bond manipulation. ucla.edu In this process, an existing ester, such as methyl benzoate, could be reacted with 1-octanol (B28484) in the presence of an acid or base catalyst. The equilibrium would need to be shifted, for instance by removing the methanol formed, to favor the formation of this compound. Conversely, transesterification of another alkyl 4-octylbenzoate with methanol would also yield the desired product.

The reaction of 4-octylbenzoyl chloride (an acid halide) with methanol is another effective method. uomustansiriyah.edu.iq This reaction is generally faster and not reversible compared to Fischer esterification. The acid chloride can be prepared from 4-octylbenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org Similarly, 4-octylbenzoic anhydride (B1165640) can react with methanol to form the ester. uomustansiriyah.edu.iq

These various methods for manipulating the ester bond provide a range of options for the synthesis of this compound, with the choice depending on factors like reaction conditions, reagent availability, and desired purity of the final product.

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

The formation of this compound via esterification is governed by both kinetic and thermodynamic principles. While specific data for this particular compound is not extensively available, general principles of esterification of substituted benzoic acids can be applied to understand the reaction.

The kinetics of the esterification of benzoic acid with alcohols, such as butanol, have been shown to follow first-order kinetics with respect to the carboxylic acid. dnu.dp.ua The rate of reaction is influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. For the esterification of oleic acid, an increase in temperature was found to enhance the reaction rate by increasing molecular collisions and overcoming the activation energy barrier. nih.gov

The electronic nature of substituents on the benzoic acid ring can significantly affect the reaction rate. A Hammett linear free-energy relationship has been established for a series of substituted benzoic acids, indicating that the reactivity is sensitive to the electronic effects of the substituents. nih.gov Generally, electron-withdrawing groups tend to increase the rate of esterification by making the carbonyl carbon more electrophilic, while electron-donating groups, such as the para-octyl group in 4-octylbenzoic acid, are expected to decrease the reaction rate compared to unsubstituted benzoic acid due to their electron-donating inductive effect.

The following table provides a conceptual overview of how various factors can influence the reaction kinetics of the esterification of 4-octylbenzoic acid with methanol.

| Factor | Expected Effect on Reaction Rate | Rationale |

| Temperature | Increase | Provides molecules with sufficient activation energy to react. |

| Catalyst Concentration | Increase (up to a point) | A higher concentration of catalyst (e.g., H₂SO₄) increases the concentration of the protonated, more reactive carboxylic acid intermediate. |

| Methanol Concentration | Increase | As a reactant, increasing its concentration can increase the forward reaction rate (Le Châtelier's principle). |

| p-Octyl Group | Decrease (relative to benzoic acid) | The electron-donating nature of the alkyl group slightly deactivates the carbonyl carbon towards nucleophilic attack. |

From a thermodynamic perspective, esterification is a reversible reaction with a relatively small equilibrium constant. tcu.edu The enthalpy of esterification for many carboxylic acids is slightly exothermic. For example, the esterification of levulinic acid with 1-butene (B85601) has an enthalpy change of -32.9 ± 1.6 kJ/mol. wikipedia.org Thermodynamic data for the sublimation of 4-n-alkylbenzoic acids, including 4-octylbenzoic acid, is available, which is crucial for understanding their phase behavior and purification. researchgate.net

Stereochemical Aspects of Octyl Benzoate Formation

The formation of this compound from 4-octylbenzoic acid and methanol does not involve the formation or modification of any chiral centers, assuming the starting materials are achiral. The n-octyl group is a straight-chain alkyl group and does not possess a stereocenter. Therefore, the product, this compound, is also achiral.

However, it is important to consider the stereochemical implications if a chiral alcohol were used in the esterification reaction. If, for instance, a chiral octanol, such as (R)- or (S)-octan-2-ol, were reacted with 4-octylbenzoic acid, the resulting ester, (R)- or (S)-octan-2-yl 4-octylbenzoate, would be chiral.

The mechanism of esterification, which is a nucleophilic acyl substitution, generally proceeds through a tetrahedral intermediate. pressbooks.publibretexts.org In this mechanism, the nucleophilic attack of the alcohol occurs at the carbonyl carbon of the carboxylic acid (or its activated derivative). The stereocenter in the chiral alcohol is not directly involved in the bond-breaking or bond-forming steps of the esterification reaction. Therefore, the configuration of the stereocenter in the alcohol is typically retained in the resulting ester. This means that if (R)-octan-2-ol is used, the product will be the (R)-ester, and if (S)-octan-2-ol is used, the product will be the (S)-ester. The reaction is therefore considered to be stereospecific with respect to the chiral alcohol.

The general principle of nucleophilic acyl substitution on a carboxylic acid derivative involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of a leaving group. pressbooks.pubmasterorganicchemistry.com The stereochemistry of the nucleophile is maintained in the product because the reaction does not occur at the chiral center of the nucleophile.

In the context of the synthesis of chiral esters, it is the chirality of the starting materials that dictates the chirality of the product. The synthesis of chiral α-SCF₃-β-ketoesters, for example, has been achieved using a chiral auxiliary to direct the stereochemical outcome of the reaction. mdpi.com While not directly related to this compound, this illustrates the importance of chiral starting materials or catalysts in achieving enantioselectivity in ester synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy in Elucidating Molecular Architecture

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of Methyl 4-octylbenzoate. Through various NMR experiments, it is possible to map the connectivity of atoms and confirm the arrangement of the functional groups, including the methyl ester and the octyl chain on the benzene (B151609) ring.

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, number, and neighboring protons, respectively.

The expected ¹H-NMR spectrum of this compound would display characteristic signals for each distinct proton environment. The aromatic region is anticipated to show a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene ring, resulting in two distinct doublets. The aliphatic region would contain signals corresponding to the straight-chain octyl group and the methyl group of the ester. The methylene group attached directly to the aromatic ring (benzylic protons) is expected to appear as a triplet, shifted downfield due to the ring's influence. The terminal methyl group of the octyl chain would also present as a triplet, while the remaining six methylene units would likely overlap to form a complex multiplet in the upfield region. The methyl ester protons would appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent carbonyl group.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This interactive table outlines the predicted signals in the ¹H-NMR spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~7.9 | Doublet (d) | 2H |

| Aromatic (H-3, H-5) | ~7.2 | Doublet (d) | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Benzylic (-CH₂-) | ~2.6 | Triplet (t) | 2H |

| Alkyl Chain (-(CH₂)₆-) | ~1.2-1.6 | Multiplet (m) | 12H |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum.

The ¹³C-NMR spectrum is expected to show a total of 12 distinct signals: six for the aromatic ring (four unique signals due to symmetry), one for the carbonyl carbon of the ester, one for the methoxy carbon, and eight signals for the carbons of the octyl chain. The carbonyl carbon is typically found at the most downfield position. The aromatic carbons' chemical shifts are influenced by their position relative to the alkyl and ester substituents. Based on data from similar compounds like Methyl 4-methylbenzoate, the carbonyl carbon signal is expected around 167 ppm and the methoxy carbon signal around 52 ppm rsc.org. The eight carbons of the octyl chain would appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound This interactive table outlines the predicted signals in the ¹³C-NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~167 |

| Aromatic (C-1) | ~128 |

| Aromatic (C-4) | ~148 |

| Aromatic (C-2, C-6) | ~129 |

| Aromatic (C-3, C-5) | ~128 |

| Methoxy (-OCH₃) | ~52 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) heteronuclear NMR techniques are employed. core.ac.ukipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively link the proton assignments from the ¹H-NMR spectrum to their corresponding carbon atoms in the ¹³C-NMR spectrum. For this compound, HSQC would show correlations between the aromatic protons and their respective carbons, the methoxy protons and the methoxy carbon, and each of the methylene and methyl protons of the octyl chain with their directly bonded carbons. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). core.ac.uk HMBC is critical for piecing together the molecular fragments. Key correlations for this compound would include:

A correlation from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O), confirming the methyl ester group.

Correlations from the benzylic protons of the octyl chain to the aromatic carbons C-3, C-5, and C-4, confirming the attachment point of the octyl group to the benzene ring.

Correlations from the aromatic protons H-2/H-6 to the carbonyl carbon.

Together, these heteronuclear techniques provide unequivocal evidence for the complete and correct structural assignment of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the parent ion with high precision, typically to four or more decimal places. youtube.com For this compound, the molecular formula is C₁₆H₂₄O₂. The calculated monoisotopic mass for this formula is 248.17763 Da. chemspider.com An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the elemental composition, effectively confirming the molecular formula of the compound. youtube.com

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺, with minimal fragmentation. rsc.orgnih.govnih.gov It is well-suited for analyzing methyl esters. rsc.orgacs.org When analyzing this compound (MW = 248.37 g/mol ) using positive ion ESI-MS, the primary ion observed would be the protonated molecule at an m/z of approximately 249.18.

Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation and gain further structural information. The fragmentation pattern of esters is well-characterized. For this compound, the most probable fragmentation pathways would involve:

Loss of Methanol (B129727): A neutral loss of methanol (CH₃OH, 32 Da) from the protonated molecule [M+H]⁺, leading to the formation of a 4-octylbenzoyl acylium ion (C₁₅H₂₁O⁺) at m/z 217.

Cleavage of the Alkyl Chain: The resulting acylium ion can undergo further fragmentation, typically through cleavage at various points along the octyl side chain. This results in a series of fragment ions separated by 14 Da (corresponding to CH₂ units).

This predictable fragmentation provides confirmatory evidence for both the ester functionality and the nature of the alkyl substituent on the aromatic ring.

Table 3: Predicted Ions in ESI-MS Analysis of this compound This interactive table summarizes the major ions expected in the ESI mass spectrum and subsequent MS/MS analysis.

| Ion | Formula | m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₆H₂₅O₂]⁺ | 249.1849 | Protonated Molecule (Precursor Ion) |

| [M+Na]⁺ | [C₁₆H₂₄O₂Na]⁺ | 271.1669 | Sodium Adduct |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are indispensable for identifying the functional groups within a molecule by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the FT-IR spectrum is dominated by characteristic absorptions from the ester group, the aromatic ring, and the long alkyl chain.

Key expected vibrational bands include:

A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the ester group.

Several bands related to the C-O stretching of the ester linkage.

Absorptions from C-H stretching of both the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic octyl chain (typically below 3000 cm⁻¹).

Characteristic peaks from the C=C stretching vibrations within the benzene ring.

Bending vibrations (scissoring, rocking) of the CH₂ groups in the alkyl chain.

The table below summarizes the expected characteristic FT-IR absorption frequencies for this compound, based on data from analogous structures like methyl benzoate (B1203000) and other p-substituted aromatic esters. researchgate.net

Interactive Data Table: Characteristic FT-IR Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (sp² C-H) |

| 2955-2920 | Strong | Asymmetric C-H Stretch | Alkyl (CH₃, CH₂) |

| 2875-2850 | Strong | Symmetric C-H Stretch | Alkyl (CH₃, CH₂) |

| 1725-1715 | Strong | C=O Stretch | Ester (Carbonyl) |

| 1615-1580 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1470-1450 | Medium | C-H Bend (Scissoring) | Alkyl (CH₂) |

| 1280-1270 | Strong | Asymmetric C-O-C Stretch | Ester |

| 1120-1100 | Strong | Symmetric C-O-C Stretch | Ester |

| 850-800 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Aromatic |

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups like the carbonyl (C=O) bond, Raman spectroscopy often provides stronger signals for non-polar, more polarizable bonds. For this compound, Raman spectroscopy would be particularly effective for identifying the symmetric vibrations of the aromatic ring and the C-C backbone of the alkyl chain, which are often weak in an IR spectrum. A Raman spectrum for the related methyl benzoate is available and serves as a reference for this class of compounds. chemicalbook.com

X-ray Diffraction Analysis for Solid-State Structures (if applicable to derivatives/related compounds)

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely a liquid or a low-melting solid at ambient temperature, making single-crystal XRD analysis challenging for the compound itself, the technique provides invaluable structural insights when applied to solid derivatives or closely related analogues.

As an illustrative example, the crystal structure of Methyl 4-methylbenzoate (C₉H₁₀O₂), a closely related compound, has been determined by single-crystal X-ray diffraction. researchgate.net The analysis reveals that the molecule is nearly planar, with a very small dihedral angle between the aromatic ring and the methyl ester group. researchgate.net The crystal packing is stabilized by intermolecular C-H···O contacts, which link the molecules into infinite chains. researchgate.net Such studies provide fundamental information on molecular conformation and intermolecular packing forces that can be extrapolated to understand the behavior of other 4-alkylbenzoates.

Interactive Data Table: Crystallographic Data for Methyl 4-methylbenzoate (Related Compound)

| Parameter | Value | Reference |

| Chemical Formula | C₉H₁₀O₂ | researchgate.net |

| Molecular Weight | 150.17 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 5.9134 (11) | researchgate.net |

| b (Å) | 7.6048 (14) | researchgate.net |

| c (Å) | 17.484 (3) | researchgate.net |

| β (°) | 97.783 (4) | researchgate.net |

| Volume (ų) | 779.0 (2) | researchgate.net |

| Z (molecules/cell) | 4 | researchgate.net |

Computational and Theoretical Chemistry of Methyl 4 Octylbenzoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules like Methyl 4-octylbenzoate focus on understanding the distribution of electrons and predicting sites of chemical reactivity. Calculations are typically performed using functionals like B3LYP with a suitable basis set, such as 6-311G(d,p), to obtain optimized molecular geometries and electronic properties researchgate.net.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability nih.gov.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, thereby predicting how the molecule will interact with other reagents dntb.gov.ua. For this compound, the oxygen atoms of the ester group would be expected to be electron-rich sites, while the aromatic protons would be relatively electron-poor.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties for Aromatic Esters The following data are representative values for compounds structurally similar to this compound and are provided for illustrative purposes.

| Parameter | Description | Typical Calculated Value |

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -7.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 eV |

| Egap | HOMO-LUMO Energy Gap | 4.5 to 6.5 eV |

| μ | Chemical Potential | -3.75 to -4.75 eV |

| η | Chemical Hardness | 2.25 to 3.25 eV |

| ω | Global Electrophilicity Index | 1.2 to 2.0 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The process involves placing the molecule in a simulation box, often with an explicit solvent, and using a force field to calculate the forces between atoms. The simulation then solves Newton's equations of motion, providing a trajectory that describes how the positions and velocities of the atoms evolve. These simulations can be run for nanoseconds or even microseconds to observe significant conformational changes nih.gov.

A key application for this compound is the conformational analysis of its long alkyl (octyl) chain. The simulation can reveal the most energetically favorable conformations (e.g., extended vs. folded) and the rotational freedom around the various single bonds nih.govnih.gov. This information is crucial for understanding how these molecules pack in condensed phases, which influences properties like melting point and liquid crystal behavior.

MD simulations also provide detailed insights into non-covalent intermolecular interactions, such as van der Waals forces and π-π stacking between the benzene (B151609) rings of adjacent molecules. By analyzing the simulation trajectories, one can calculate properties like the radial distribution function to understand the local molecular environment. For more complex systems, methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy between the molecule and a receptor or surface nih.govnih.gov.

Table 2: Intermolecular Interactions of this compound Studied via MD Simulations

| Interaction Type | Description | Relevant Molecular Moiety |

| Van der Waals | Weak forces arising from temporary fluctuations in electron density. | Octyl chain and benzene ring |

| π-π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. | Benzene ring |

| Dipole-Dipole | Electrostatic interaction between the permanent dipoles of the ester groups. | Ester group (-COOCH3) |

| Solvent Interactions | Interactions with surrounding solvent molecules, affecting solubility and conformation. | Entire molecule |

Quantum Chemical Calculations for Reaction Pathway Prediction and Energetics

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. These methods can predict the most likely pathways for a reaction, identify transient intermediates, and calculate the energy barriers that control the reaction rate nih.govnih.gov.

For a reaction involving this compound, such as its synthesis (esterification of 4-octylbenzoic acid) or its hydrolysis, quantum chemical calculations can model the entire process. The first step is to find the optimized geometries of the reactants, products, and any proposed intermediates. Next, a search for the transition state (TS)—the highest energy point along the reaction coordinate—is performed. The structure of the TS provides insight into the geometry of the molecular arrangement during the bond-breaking and bond-forming events chemrxiv.org.

Table 3: Hypothetical Energy Profile for the Acid-Catalyzed Hydrolysis of this compound This table illustrates the type of data obtained from quantum chemical calculations for a reaction pathway. Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H2O + H+ | 0.0 |

| Intermediate 1 | Protonated ester | -5.0 |

| Transition State 1 | Nucleophilic attack of water | +15.0 |

| Intermediate 2 | Tetrahedral intermediate | -10.0 |

| Transition State 2 | Proton transfer | +12.0 |

| Intermediate 3 | Protonated tetrahedral intermediate | -12.0 |

| Transition State 3 | Elimination of methanol (B129727) | +18.0 |

| Products | 4-Octylbenzoic acid + Methanol + H+ | -8.0 |

Structure-Property Relationships Derived from Theoretical Models

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. By combining insights from DFT, MD, and other theoretical models, it is possible to predict how changes in the molecular structure of an alkylbenzoate will affect its chemical and physical behavior cpedm.com.

For this compound, theoretical models can elucidate several key structure-property relationships:

Electronic Properties and Reactivity: DFT calculations of the MEP and frontier orbitals can predict the most likely sites for electrophilic or nucleophilic attack. The HOMO-LUMO gap can be correlated with the compound's stability and its UV-visible absorption characteristics.

Conformation and Physical Properties: MD simulations reveal the flexibility of the octyl chain. Increased chain length in a series of 4-alkylbenzoates is known to affect properties like viscosity, melting point, and liquid crystalline phase behavior. The conformational preferences identified in simulations can explain these trends at a molecular level cpedm.com.

Intermolecular Forces and Bulk Behavior: The strength and nature of intermolecular interactions, calculated via MD and DFT, determine how molecules arrange themselves in a solid or liquid. Stronger π-π stacking and van der Waals forces, for instance, would lead to a higher boiling point and greater viscosity.

Solubility: The calculated dipole moment and the potential for hydrogen bonding can be used to predict a molecule's solubility in various solvents. The hydrophobic octyl tail and the more polar ester head of this compound suggest amphiphilic character, which can be quantified using computational models.

Table 4: Linking Computed Parameters to Physical and Chemical Properties

| Computed Parameter | Theoretical Method | Related Property |

| HOMO-LUMO Gap | DFT | Chemical Stability, UV-Vis Absorption |

| Molecular Electrostatic Potential | DFT | Reactivity Sites, Intermolecular Interactions |

| Dipole Moment | DFT | Polarity, Solubility |

| Conformational Energy Profile | MD / Quantum Mechanics | Molecular Flexibility, Phase Behavior |

| Activation Energy (Ea) | Quantum Mechanics | Reaction Rate |

| Intermolecular Interaction Energy | MD / DFT | Boiling Point, Viscosity, Crystal Packing |

Applications in Chemical Synthesis and Materials Science

Methyl 4-Octylbenzoate as a Synthetic Intermediate

Alkyl benzoates are widely recognized as valuable intermediates in organic synthesis, providing a scaffold for the construction of more complex molecules.

While direct evidence of this compound's use as a precursor in the synthesis of broad-spectrum antibiotics is not prominently reported, the general class of benzoate (B1203000) esters is fundamental in the synthesis of various pharmaceuticals. For instance, benzoate structures are integral to some classes of antibiotics. The synthesis of novel benzophenone (B1666685) fused azetidinone derivatives, which are known to exhibit antibacterial properties, often involves benzoate precursors nih.gov. The synthesis of these complex molecules may start from substituted benzoates, which undergo several reaction steps to build the final, biologically active compound nih.gov.

Role in Catalysis and Reaction Development

The ester functionality of this compound makes it a relevant substrate for studying various catalytic transformations.

This compound can be synthesized via the esterification of 4-octylbenzoic acid with methanol (B129727). One documented method utilizes N-bromosuccinimide (NBS) as a catalyst under mild conditions, achieving a 78% yield. mdpi.com The reaction conditions for this synthesis are detailed in the table below.

| Parameter | Value |

| Starting Material | 4-octylbenzoic acid |

| Reagent | Methanol (MeOH) |

| Catalyst | N-bromosuccinimide (NBS) |

| Temperature | 70 °C |

| Reaction Time | 20 hours |

| Yield | 78% |

This synthesis demonstrates a metal-free and straightforward procedure for obtaining this compound. The general class of alkyl benzoates is also known to undergo transesterification reactions, where the methyl group is exchanged for a different alkyl group, often catalyzed by enzymes or chemical catalysts. researchgate.net

While specific studies on the catalytic efficiency and reaction mechanisms involving this compound are limited, research on similar long-chain alkylaromatic compounds provides insights. For instance, the alkylation of aromatic hydrocarbons with long-chain olefins is a related area of study, with catalytic compositions designed to improve selectivity and activity. google.com The study of such reactions helps in understanding the catalytic processes that could be applicable to transformations involving this compound.

Integration into Advanced Materials Formulations

The long alkyl chain of this compound suggests its potential for use in advanced materials where properties like hydrophobicity and molecular organization are important.

Long-chain alkyl benzoates are utilized in various cosmetic and pharmaceutical preparations as oil components and emollients. google.comnih.govatamanchemicals.comspecialchem.comcir-safety.org Their function in these formulations includes acting as skin-conditioning agents, solvents, and plasticizers. nih.govcir-safety.org

While there is no direct mention of this compound in the context of optical materials, related compounds with long alkyl chains, such as 4-(octyloxy)benzoic acid, are known to exhibit liquid crystalline properties. researchgate.net Liquid crystals based on benzoate cores are of interest for applications in displays and sensors. academie-sciences.fr For example, 4-pentylphenyl 4-methylbenzoate is a known nematic liquid crystal. ossila.com The presence of the octyl group in this compound could potentially influence its dielectric and optical properties, though specific data is not available.

In the area of functional coatings, alkyl benzoates are used as solvents and plasticizers. cir-safety.org The long alkyl chain of this compound could contribute to the flexibility and durability of a coating formulation.

Role in Luminescent Lanthanide Complexes

Benzoate derivatives are recognized for their utility as ligands in the creation of luminescent lanthanide complexes. rsc.org These organic ligands can function as "antennas," effectively absorbing ultraviolet light and transferring the energy to the central lanthanide ion, which then emits light with characteristic sharp emission bands and long luminescence lifetimes. researchgate.net This process, known as the antenna effect or sensitization, is crucial for enhancing the luminescence intensity of lanthanide ions. rsc.orgresearchgate.net

Aromatic carboxylates, the class of compounds to which this compound belongs, are known to form highly efficient luminescent materials with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺). rsc.orgnih.gov The substituents on the benzoate ring can significantly influence the photophysical properties of the resulting complex. For instance, research on 4-benzyloxy benzoic acid derivatives has shown that electron-releasing groups can increase the electron density of the ligand, thereby improving the photoluminescence of Tb³⁺ complexes. nih.gov Conversely, electron-withdrawing groups can decrease the sensitization efficiency. nih.gov

Esters in Photographic Processes

There is limited specific information available in scientific literature detailing the direct application of this compound in photographic processes. Historically, various esters have been integral to the manufacturing of photographic film. For example, cellulose (B213188) esters, such as cellulose triacetate, have been widely used as a flexible and transparent film base to support the light-sensitive silver halide emulsion. researchgate.net

Additionally, esters can be used as solvents or plasticizers in the various layers that constitute a photographic film. researchgate.netbritannica.com For instance, polyethylene (B3416737) terephthalate, a polyester, is used as a highly stable film base known as Mylar. britannica.com However, a direct role for this compound in either the film base or emulsion layers is not documented.

Emerging Applications in Specialty Chemicals

Alkyl benzoates, as a class of chemical compounds, have found diverse applications in the specialty chemicals sector, primarily due to their favorable physical and chemical properties. atamanchemicals.com These applications often leverage their characteristics as emollients, solvents, and fragrance components. specialchem.comspecialchem.comatamanchemicals.com

Based on the functions of similar long-chain alkyl benzoates, this compound has potential for use in several areas:

Cosmetics and Personal Care: Compounds like C12-15 Alkyl Benzoate are widely used as emollients in skin care, sun care, and color cosmetics. specialchem.comspecialchem.com They impart a silky, non-oily finish and can help to disperse active ingredients, such as sunscreens, evenly within a formulation. specialchem.comspecialchem.com Given its structure, this compound could potentially serve a similar function, enhancing the texture and feel of cosmetic products. atamanchemicals.com

Flavors and Fragrances: Many low-molecular-weight esters are responsible for the natural fragrance and flavor of fruits and flowers. britannica.com Methyl benzoate, for example, has a pleasant smell and is used in perfumery. atamanchemicals.comatamanchemicals.com Octyl benzoate is also noted for its use as a fragrance. nih.gov This suggests a potential application for this compound as a fragrance component in perfumes, air care products, and other scented consumer goods.

Solvents and Plasticizers: Certain esters are used as solvents for resins, lacquers, and paints. britannica.com Liquid esters with low volatility can also act as softening agents (plasticizers) for plastics and resins. britannica.com The alkyl and benzoate components of this compound make it suitable for dissolving other organic compounds, indicating potential as a specialty solvent.

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the separation, identification, and quantification of individual components within a mixture. For a semi-volatile and relatively nonpolar compound like this compound, both liquid and gas chromatography techniques are highly applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Due to the presence of a benzene (B151609) ring, this compound is UV-active, making UV detection a straightforward and common choice for HPLC analysis.

Reversed-Phase HPLC is the most common mode of HPLC and is well-suited for separating moderately polar to nonpolar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar. The long octyl chain of this compound will cause it to be strongly retained on the nonpolar column, requiring a mobile phase with a significant proportion of organic solvent for elution.

Method parameters for related alkyl benzoates often involve a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water. researchgate.net Isocratic elution can be used for simple mixtures, while gradient elution, where the organic solvent concentration is increased over time, is necessary for complex samples to ensure adequate separation and reasonable analysis times.

Table 1: Example RP-HPLC Conditions for Analysis of Related Benzoate Esters

| Parameter | Condition 1: Methyl 4-hydroxybenzoate researchgate.net | Condition 2: General Benzoate Preservatives helixchrom.com |

|---|---|---|

| Column | Supelco L7 (C8), 25 cm × 4.6 mm, 5 µm | Amaze C18 SPF |

| Mobile Phase | Methanol:Water (45:55 v/v), pH 4.8 | Mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at 254 nm | UV Detection |

| Retention Time | 5.34 min | - |

This table presents data for compounds structurally related to this compound to illustrate typical RP-HPLC parameters.

For compounds that lack a suitable chromophore for UV detection or exhibit poor chromatographic behavior, chemical derivatization is employed. However, this compound possesses a strong UV-absorbing benzene ring, making direct detection by UV-HPLC highly efficient. Therefore, derivatization is generally not necessary for its quantification.

In other contexts, derivatization is used to create benzoate esters from other molecules (like alcohols) to facilitate their analysis by HPLC, leveraging the strong UV absorbance of the benzoate group. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds such as this compound. The compound is separated based on its boiling point and interaction with a stationary phase coated on the inside of a long, thin capillary column.

A standard GC analysis would involve injecting the sample into a heated inlet, which vaporizes the compound. An inert carrier gas (like helium or nitrogen) sweeps the vapor onto the column. The column temperature is typically programmed to increase during the analysis, which helps to elute compounds with higher boiling points, such as those with long alkyl chains. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons.

Table 2: Example GC Conditions for Analysis of Related Benzoate Esters

| Parameter | Condition for Methyl Benzoate wiley-vch.de |

|---|---|

| Column | Agilent DB-1 (dimethylpolysiloxane), 10 m, 0.1 mm ID, 0.1 µm film |

| Carrier Gas | Helium (0.8 mL/min) |

| Temperature Program | 60°C (0 min hold), ramp at 60°C/min to 300°C (1 min hold) |

| Detector | Flame Ionization Detector (FID) |

| Retention Time | 1.27 min |

This table shows typical GC parameters for the related, more volatile compound, Methyl Benzoate. For this compound, a higher final temperature or a slower ramp rate would likely be required due to its longer alkyl chain and higher boiling point.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For highly complex samples containing numerous aromatic isomers or a wide range of compounds, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power. This technique uses two columns with different separation mechanisms (e.g., a nonpolar column followed by a polar column) connected by a modulator.

The modulator traps small portions of the effluent from the first column and re-injects them rapidly onto the second column. The result is a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a standard one-dimensional GC analysis. While specific applications for this compound are not documented, GC×GC is routinely used for detailed analysis of complex mixtures of volatile organic compounds, which would include aromatic esters.

Interfacing Chromatography with Mass Spectrometry (GC-MS, LC-MS)

Coupling chromatography with mass spectrometry provides definitive identification based on the mass-to-charge ratio of the compound and its fragments, in addition to its retention time.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common confirmatory method for volatile and semi-volatile compounds. usgs.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern is highly reproducible and acts as a chemical "fingerprint." For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragments, such as a prominent peak from the benzoyl cation (m/z 105) and fragments related to the cleavage of the octyl chain. restek.comyoutube.com This makes GC-MS a powerful tool for both identifying and quantifying the compound, even at trace levels in complex matrices. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used when compounds are not sufficiently volatile for GC or are thermally unstable. For this compound, LC-MS is a viable alternative to GC-MS. The separated compound from the HPLC column is introduced into the MS source. Electrospray ionization (ESI) can be challenging for nonpolar compounds, and Atmospheric Pressure Chemical Ionization (APCI) may provide a more robust ionization method for this analyte. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers very high selectivity and sensitivity for quantification. nih.gov Although less common than GC-MS for this class of compounds, LC-MS is a powerful technique, especially for analyzing complex esters in various sample types. nih.gov

Analytical Methodologies for Characterization and Quantification of Methyl 4 Octylbenzoate

The comprehensive analysis of Methyl 4-octylbenzoate, a benzoate (B1203000) ester, necessitates a suite of analytical methodologies for its characterization, quantification, and the assessment of its purity. These methods are critical in ensuring the quality and consistency of the compound for its intended applications. The analytical approaches range from spectroscopic techniques that provide insights into its chemical structure and functional groups to chromatographic methods for its quantification and the profiling of any present impurities.

Green Chemistry Principles in the Context of Methyl 4 Octylbenzoate

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The most common synthesis route for Methyl 4-octylbenzoate is the Fischer esterification of 4-octylbenzoic acid with methanol (B129727).

The balanced chemical equation is:

C₁₅H₂₂O₂ (4-octylbenzoic acid) + CH₄O (Methanol) ⇌ C₁₆H₂₄O₂ (this compound) + H₂O (Water)

The theoretical atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 4-octylbenzoic acid | C₁₅H₂₂O₂ | 234.34 |

| Methanol | CH₄O | 32.04 |

| Total Reactants | 266.38 | |

| This compound | C₁₆H₂₄O₂ | 248.36 |

| Water | H₂O | 18.02 |

Atom Economy = (248.36 / 266.38) x 100 ≈ 93.2%

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. Traditional synthesis of esters often employs homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant acidic waste. researchgate.net Sustainable catalyst development for the synthesis of this compound and similar esters focuses on heterogeneous (solid acid) and enzymatic catalysts.

Solid Acid Catalysts: These catalysts offer significant environmental advantages, primarily their ease of separation from the reaction mixture and their potential for reuse. This simplifies product purification and minimizes waste. oru.edu Examples of solid acid catalysts applicable to esterification include:

Sulfonated Resins (e.g., Amberlyst-15): These are effective but can be limited by thermal stability. oru.edumdpi.com

Zeolites and Modified Clays (e.g., Montmorillonite K10): These materials provide acidic sites and can be modified to enhance their catalytic activity. ijstr.org Phosphoric acid-modified Montmorillonite K-10 has been shown to be an efficient catalyst for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org

Functionalized Metal Oxides (e.g., Sulfated or Tungstated Zirconia): These catalysts exhibit high thermal stability and strong acidity, leading to high conversion rates in esterification reactions. oru.edu

Enzymatic Catalysts: Lipases are enzymes that can catalyze esterification under very mild conditions (lower temperature and neutral pH), showing high specificity and reducing the formation of byproducts. researchgate.net Immobilized lipases are particularly attractive as they can be easily recovered and reused for multiple reaction cycles. nih.govnih.gov For instance, Novozym 435 has been identified as a highly active catalyst for the synthesis of various alkyl benzoates. researchgate.net Although enzymatic routes can be slower than chemical methods, they represent a highly green alternative. semanticscholar.org

| Catalyst Type | Examples | Key Advantages | Reported Reusability |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (pTSA) | High activity, low cost | Not reusable; generates acidic waste researchgate.net |

| Solid Acid | Amberlyst-15, Modified Montmorillonite K10, Sulfated Zirconia | Easily separated, reusable, reduced corrosion and waste oru.eduijstr.org | Can be reused for multiple cycles (e.g., 5-10 times) with minimal loss of activity mdpi.comrsc.org |

| Enzymatic | Immobilized Lipases (e.g., Novozym 435, Candida cylindracea lipase) | Mild reaction conditions, high selectivity, biodegradable nih.govsemanticscholar.org | Can be reused for several cycles (e.g., 4-7 times) nih.govresearchgate.net |

Solvent Selection and Minimization of Auxiliary Substances

Solvent-Free Synthesis: The most sustainable approach is to conduct the reaction without any solvent. In the esterification of 4-octylbenzoic acid, using an excess of methanol can allow it to serve as both a reactant and a solvent. Solvent-free methods have been successfully applied to the synthesis of various fatty and aromatic esters, often in conjunction with microwave irradiation or specialized catalysts. nih.govresearchgate.netresearchgate.net This approach simplifies the process, reduces waste, and lowers costs associated with solvent purchase, recovery, and disposal. ijstr.org

Greener Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Traditional solvents like dichloromethane or N,N-dimethylformamide (DMF) are being replaced due to their toxicity and environmental persistence. rsc.org Greener alternatives include:

Acetonitrile: Considered a less hazardous option compared to chlorinated solvents for reactions like the Steglich esterification. nih.gov

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They are often biodegradable, have low vapor pressure, and can act as both a solvent and a catalyst, showing high efficiency in the esterification of benzoic acid. scispace.com

Bio-derived Solvents: Solvents derived from renewable resources, such as fatty acid methyl esters (FAMEs), are also gaining traction. wikipedia.org

Waste Prevention and Reduction Strategies

The "prevention principle" is the most important of the twelve principles of green chemistry, stating that it is better to prevent waste than to treat or clean it up after it has been created. In the synthesis of this compound, waste arises from several sources: the reaction byproduct, spent catalysts, and solvents used in reaction and purification.

The primary byproduct of the Fischer esterification is water. While water itself is harmless, its removal from the reaction mixture is necessary to drive the reaction to completion. In traditional setups, this might involve energy-intensive distillation.

The most significant waste reduction comes from the choice of catalyst and reaction medium.

Catalyst Choice: Using reusable heterogeneous or enzymatic catalysts eliminates the waste associated with neutralizing and disposing of homogeneous acid catalysts. oru.edu

Solvent-Free Conditions: Eliminating organic solvents drastically reduces the amount of volatile organic compounds (VOCs) and liquid waste that requires treatment and disposal. researchgate.net

Process Intensification: Techniques that improve reaction yield and selectivity, such as using optimized temperatures or microwave assistance, reduce the formation of unwanted side products and unreacted starting materials, thereby minimizing downstream purification waste. mdpi.com

The environmental impact of a chemical process can be quantified using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste produced to the mass of the desired product. By adopting green chemistry principles, the E-factor for the synthesis of esters can be significantly reduced.

Energy Efficiency in Synthetic Protocols

Designing energy-efficient synthetic protocols is crucial for both environmental sustainability and economic viability. Conventional heating methods, such as using an oil bath with a reflux condenser, are often slow and energy-intensive. ajchem-a.com Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for improving energy efficiency in reactions like esterification.

Microwave irradiation heats the reaction mixture directly and volumetrically, leading to rapid and uniform temperature increases. nih.gov This often results in dramatic reductions in reaction time, from hours to mere minutes, which can lead to significant energy savings. ajchem-a.comanveshanaindia.com

| Heating Method | Typical Reaction Time | Energy Consumption | Advantages |

|---|---|---|---|

| Conventional Heating (Oil Bath) | Several hours (e.g., 30-65 hours for some esters) mdpi.com | Higher overall consumption due to long reaction times and heating of the apparatus ajchem-a.comnih.gov | Well-established, simple setup |

| Microwave-Assisted Heating | Minutes (e.g., 10-20 minutes for similar esters) mdpi.com | Lower overall consumption due to drastically reduced reaction times, despite lower magnetron efficiency nih.govresearchgate.net | Rapid heating, shorter reaction times, often higher yields, enhanced selectivity nih.govijnrd.org |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity

The classical Fischer-Speier esterification, while widely used, often requires harsh conditions and can suffer from a lack of selectivity with complex substrates. Future research will likely focus on developing novel synthetic pathways that offer greater control and efficiency.

One promising avenue is the advancement of photocatalytic esterification . Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering a green and sustainable alternative to traditional methods. doi.org The use of photoacid catalysts, such as eosin Y, which become more acidic in their excited state, can facilitate esterification under mild conditions. doi.orgchemrxiv.org Future work could explore the application of such systems to the synthesis of Methyl 4-octylbenzoate, potentially enabling the reaction at ambient temperatures and with higher selectivity, particularly for substrates with multiple reactive sites. doi.org

Another key area for development is biocatalytic synthesis . The use of enzymes, particularly lipases, for esterification reactions is a well-established green chemistry approach. mdpi.comresearchgate.net Lipases can operate under mild conditions and exhibit high selectivity (regioselectivity and enantioselectivity), which is often difficult to achieve with conventional chemical catalysts. mdpi.comresearchgate.net While lipase-catalyzed synthesis of various esters is known, dedicated research into optimizing this method for long-chain alkyl benzoates like this compound is an unexplored area. Future studies could focus on screening for novel lipases from extremophiles or genetically engineering existing enzymes to enhance their activity and stability for this specific transformation. mdpi.com

Furthermore, exploring continuous flow synthesis represents a significant leap forward from traditional batch processing. oup.com Continuous flow reactors, coupled with solid-supported catalysts, can offer enhanced reaction control, improved safety, and higher throughput. oup.com Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable industrial production method.

Exploration of Advanced Catalytic Systems

The catalyst is at the heart of any esterification process, and the development of advanced catalytic systems is crucial for improving the synthesis of this compound.

Future research should focus on the design and synthesis of novel heterogeneous solid acid catalysts . While catalysts like Zr/Ti solid acids have shown promise for the synthesis of methyl benzoates, there is ample room for improvement. mdpi.com The development of catalysts with tailored acidity, porosity, and surface morphology could lead to higher activity and selectivity. mdpi.com For instance, creating nanostructured catalysts, such as magnetic core-shell nanoparticles (e.g., TiFe₂O₄@SiO₂–SO₃H), offers the advantage of easy separation and recyclability, a key principle of green chemistry. nih.govresearchgate.net Exploring a wider range of metal oxides, zeolites, and functionalized mesoporous materials could yield catalysts with superior performance for the esterification of 4-octylbenzoic acid. mdpi.com

Metal-Organic Frameworks (MOFs) represent another frontier in catalysis. Their high surface area, tunable porosity, and the presence of well-defined active sites make them promising candidates for esterification reactions. acs.org Research into designing MOFs with specific Lewis or Brønsted acid sites optimized for the esterification of long-chain carboxylic acids could lead to highly efficient and selective catalysts. mdpi.comacs.org

The development of dual-functional catalysts is also a compelling research direction. For example, a catalyst that combines acidic sites for esterification with properties that facilitate in-situ water removal could significantly enhance reaction conversion by overcoming equilibrium limitations. mdpi.com Similarly, hybrid catalysts that merge the benefits of biocatalysts (high selectivity) with solid catalysts (stability and reusability) could pave the way for highly efficient and sustainable ester synthesis processes. mdpi.com

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A fundamental understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts and processes. While the general mechanism of Fischer-Speier esterification is well-known, the specific interactions between reactants, catalysts, and solvents, especially for long-chain substrates, are not fully elucidated. mdpi.commasterorganicchemistry.com

Future research should employ a combination of advanced experimental techniques and computational modeling to gain deeper mechanistic insights. In-situ spectroscopic methods , such as FTIR and Raman spectroscopy, can be used to monitor the reaction in real-time, identifying key intermediates and transition states on the catalyst surface. acs.org

Computational chemistry , particularly Density Functional Theory (DFT) calculations, can provide detailed information about the reaction pathway, activation energies, and the electronic and steric effects of substituents. researchgate.netmdpi.com By modeling the interaction of 4-octylbenzoic acid and methanol (B129727) with different catalyst surfaces, researchers can predict which catalyst architectures will be most effective. researchgate.net This integrated approach can accelerate the discovery and optimization of new catalytic systems for the synthesis of this compound. For example, computational studies can help to understand the role of both Brønsted and Lewis acid sites in solid acid catalysts and how their ratio and strength influence catalytic activity and selectivity. mdpi.commdpi.com

Expanding the Scope of Functional Applications in Materials Science

While this compound has potential applications, its full scope, particularly in materials science, remains largely unexplored. The presence of a long alkyl chain and an aromatic ring suggests a range of possibilities that merit investigation.

One promising area is in the field of liquid crystals . The molecular structure of this compound, with its rigid aromatic core and flexible alkyl tail, is characteristic of molecules that can form liquid crystalline phases. mdpi.comresearchgate.net Research into the mesomorphic properties of this compound and related long-chain alkyl benzoates could lead to their use in display technologies, sensors, or other advanced optical materials. researchgate.net

The compound could also be investigated as a plasticizer or lubricant additive . The long octyl chain could impart flexibility and lubricating properties to polymers. Future studies should evaluate its compatibility with various polymers and its performance characteristics, such as its effect on glass transition temperature and mechanical properties.

Furthermore, the unique combination of a hydrophobic alkyl chain and a more polar ester-aromatic group suggests potential applications as a surfactant or emulsifying agent in specific formulations. Its efficacy in stabilizing emulsions or modifying surface tension could be a valuable area of research.